1-Methylpiperidine-3-carbonyl chloride
CAS No.: 193538-44-2
Cat. No.: VC20936528
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 193538-44-2 |
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Molecular Formula | C7H12ClNO |
Molecular Weight | 161.63 g/mol |
IUPAC Name | 1-methylpiperidine-3-carbonyl chloride |
Standard InChI | InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3 |
Standard InChI Key | ZKIJYOZMNSWYMI-UHFFFAOYSA-N |
SMILES | CN1CCCC(C1)C(=O)Cl |
Canonical SMILES | CN1CCCC(C1)C(=O)Cl |
Chemical Identity and Fundamental Properties
1-Methylpiperidine-3-carbonyl chloride is a member of the piperidine class of heterocyclic compounds. It is characterized by a six-membered ring containing one nitrogen atom, with a carbonyl chloride group at the 3-position and a methyl substituent on the nitrogen atom. This specific structural arrangement confers unique reactivity patterns that make it valuable in various chemical applications.
Basic Identification Data
The compound is identified by several key parameters that establish its chemical identity:
Parameter | Value |
---|---|
CAS Registry Number | 193538-44-2 |
Molecular Formula | C7H12ClNO |
Molecular Weight | 161.63 g/mol |
IUPAC Name | 1-methylpiperidine-3-carbonyl chloride |
Standard InChI | InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3 |
Standard InChIKey | ZKIJYOZMNSWYMI-UHFFFAOYSA-N |
SMILES | CN1CCCC(C1)C(=O)Cl |
PubChem Compound ID | 20026018 |
The compound has the synonym "3-Piperidinecarbonyl chloride, 1-methyl- (9CI)" in chemical nomenclature systems. |
Structural Features
The molecular structure of 1-Methylpiperidine-3-carbonyl chloride consists of a piperidine ring with a carbonyl chloride group (acyl chloride) at the 3-position. The nitrogen atom of the piperidine ring is methylated, which affects the electron distribution within the molecule and consequently its reactivity.
The carbonyl chloride group is highly reactive due to the electron-withdrawing effect of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity is a key feature that enables its use in various synthetic applications where acylation reactions are required.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-Methylpiperidine-3-carbonyl chloride is essential for its handling, storage, and application in chemical synthesis.
Physical Properties
While specific physical property data for 1-Methylpiperidine-3-carbonyl chloride is limited in the available literature, general characteristics can be inferred based on similar compounds:
Property | Characteristic |
---|---|
Physical State | Likely a solid or liquid at room temperature |
Solubility | Soluble in organic solvents; reacts with water |
Stability | Sensitive to moisture (hydrolyzes) |
Storage Requirements | Should be stored under inert atmosphere, away from moisture |
Chemical Reactivity
The compound exhibits characteristic reactivity patterns associated with acyl chlorides, primarily driven by the carbonyl chloride functional group:
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Highly susceptible to nucleophilic substitution reactions
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Reacts readily with water, alcohols, amines, and other nucleophiles
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Undergoes hydrolysis to form the corresponding carboxylic acid
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Can participate in various acylation reactions
The nitrogen atom in the piperidine ring, although methylated, still possesses lone pair electrons that can influence the reactivity of the molecule through electronic effects.
Synthesis Methods
Several synthetic routes can be employed to prepare 1-Methylpiperidine-3-carbonyl chloride, typically starting from the corresponding carboxylic acid or related precursors.
From Carboxylic Acid Precursors
One common synthetic approach involves the conversion of 1-methylpiperidine-3-carboxylic acid to the acyl chloride using chlorinating agents:
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Starting with 1-methylpiperidine-3-carboxylic acid
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Treatment with thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of DMF
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The reaction typically requires anhydrous conditions and moderate heating
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Purification by distillation or recrystallization
Related Synthetic Pathway
Information from related compounds suggests potential alternative synthetic routes. For example, the synthesis of (3R)-1-methylpiperidine-3-carboxylic acid, which could serve as a precursor to our target compound, involves:
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Treatment of the precursor (compound 9e) with sodium hydroxide (0.14 g, 3.60 mmol) in water (4 mL)
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Stirring the reaction for 1 hour at 25°C
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Acidification to pH 2 with 1 N HCl
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Stirring for an additional 0.5 hours at 0°C
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Washing with petroleum ether and concentration under reduced pressure
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Dissolving the solid in anhydrous methanol, filtering through Celite 545, and concentration to afford the product as a white powder with a yield of 99.1%
This carboxylic acid could then be converted to the carbonyl chloride using standard chlorinating agents as described above.
Chemical Reactions and Applications
The reactivity of 1-Methylpiperidine-3-carbonyl chloride makes it valuable in various chemical transformations and synthetic applications.
Key Reaction Types
This compound participates in several important reaction types:
Nucleophilic Substitution Reactions
Due to the reactive carbonyl chloride group, the compound readily undergoes nucleophilic substitution reactions with various nucleophiles:
Nucleophile | Product | Application |
---|---|---|
Water | 1-Methylpiperidine-3-carboxylic acid | Precursor for other derivatives |
Alcohols | 1-Methylpiperidine-3-carboxylic esters | Pharmaceutical intermediates |
Amines | 1-Methylpiperidine-3-carboxamides | Bioactive compounds |
Thiols | 1-Methylpiperidine-3-carbothioates | Specialized reagents |
These reactions often require specific conditions such as elevated temperatures or catalysts to proceed efficiently. |
Reduction Reactions
The carbonyl chloride group can be reduced to other functional groups:
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Reduction with lithium aluminum hydride (LiAlH₄) can convert the carbonyl chloride to a primary alcohol
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Controlled reduction with specific reagents can yield aldehydes
Applications in Organic Synthesis
1-Methylpiperidine-3-carbonyl chloride serves as a valuable building block in the synthesis of:
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Pharmaceutical intermediates containing the piperidine scaffold
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Ligands for coordination chemistry
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Specialized reagents for peptide synthesis
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Intermediates for agrochemical development
The piperidine ring system is found in numerous biologically active compounds, making derivatives of this compound potentially valuable in medicinal chemistry research.
Related Compounds and Structural Analogs
Understanding the relationship between 1-Methylpiperidine-3-carbonyl chloride and its structural analogs provides insight into structure-activity relationships and potential applications.
Hydrochloride Salt Form
The hydrochloride salt of 1-Methylpiperidine-3-carbonyl chloride (CAS: 89774-29-8) has distinct properties:
Property | Value |
---|---|
Molecular Formula | C7H12ClNO·HCl |
Molecular Weight | 198.09 g/mol |
PubChem CID | 20026017 |
The salt form typically offers improved stability and handling characteristics compared to the free base . |
Positional Isomers
A notable structural analog is 1-Methylpiperidine-4-carbonyl chloride (CAS: 41776-24-3), which differs only in the position of the carbonyl chloride group (4-position instead of 3-position). This positional change can significantly affect:
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Reactivity patterns
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Steric considerations in reactions
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Biological activities of resulting derivatives
Carboxylic Acid Derivative
(3R)-1-methylpiperidine-3-carboxylic acid (CAS: 952480-19-2) is the corresponding carboxylic acid form:
Spectroscopic Properties and Structural Elucidation
Spectroscopic methods are essential for confirming the structure and purity of 1-Methylpiperidine-3-carbonyl chloride and its derivatives.
Mass Spectrometry
Mass spectrometric analysis is valuable for confirming the molecular weight and fragmentation pattern of the compound. The related carboxylic acid shows a characteristic [M-H]- peak at m/z 142.4, and the carbonyl chloride would be expected to show a molecular ion peak consistent with its molecular weight of 161.63 g/mol, with characteristic isotope patterns due to the presence of chlorine .
Biological Activities of Piperidine Derivatives
While specific biological activity data for 1-Methylpiperidine-3-carbonyl chloride itself is limited, piperidine derivatives as a class exhibit diverse biological activities that may be relevant to derivatives synthesized from this compound.
Activity Type | Potential Applications |
---|---|
Analgesic | Pain management |
Anti-inflammatory | Inflammatory disorders |
Antimicrobial | Infectious disease treatment |
Anticancer | Oncology applications |
CNS activity | Neurological disorders |
The specific activities would depend on the nature of derivatives synthesized from 1-Methylpiperidine-3-carbonyl chloride. |
Structure-Activity Relationships
The position of substituents on the piperidine ring significantly influences biological activity. The 3-position, as in 1-Methylpiperidine-3-carbonyl chloride, often confers distinct biological properties compared to other positions. The N-methyl group also affects:
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